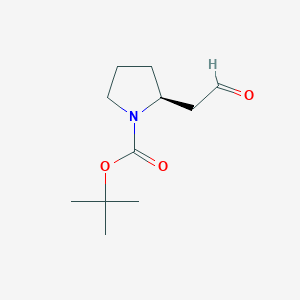

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (2S)-2-(2-oxoethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCUJWFJDQRXQBK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis typically involves a multi-step sequence starting from pyrrolidine or its derivatives, incorporating stereochemical control to obtain the (S)-enantiomer. The key steps include:

- N-protection of pyrrolidine with tert-butyl chloroformate to form the tert-butyl carbamate (Boc) protected intermediate.

- Introduction of the 2-oxoethyl group via alkylation or acylation using 2-oxoethyl halides (commonly 2-oxoethyl bromide).

- Stereochemical control is achieved by starting from enantiomerically pure pyrrolidine or by chiral resolution techniques.

Detailed Synthetic Route

A representative synthetic route is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Pyrrolidine + tert-butyl chloroformate + base (e.g., triethylamine), room temperature | Formation of N-Boc-pyrrolidine intermediate via carbamate protection |

| 2 | N-Boc-pyrrolidine + 2-oxoethyl bromide + base (e.g., triethylamine), room temperature, several hours | Alkylation at the 2-position to introduce the 2-oxoethyl substituent |

| 3 | Purification by chromatography or crystallization | Isolation of (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate |

This method is widely reported in chemical supplier catalogs and research literature, emphasizing mild conditions and good yields.

Stereochemical Considerations

The (S)-configuration is typically ensured by:

- Using enantiomerically pure (S)-pyrrolidine as the starting material.

- Avoiding racemization during the alkylation step by controlling reaction temperature and time.

- Employing chiral auxiliaries or catalysts if asymmetric synthesis is performed.

Alternative Synthetic Strategies

Some research articles describe related synthetic modifications, such as:

- α-Deprotonation of Boc-protected pyrrolidine followed by electrophilic substitution (e.g., fluorination or oxidation) to introduce functional groups at the 2-position.

- Reduction of keto intermediates to hydroxy derivatives followed by further functionalization.

These methods, while more complex, can be adapted to prepare analogs or derivatives of the target compound.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | (S)-Pyrrolidine or N-Boc-pyrrolidine |

| Protecting Group | tert-Butyl carbamate (Boc) |

| Alkylating Agent | 2-oxoethyl bromide |

| Base | Triethylamine or similar organic base |

| Solvent | Commonly dichloromethane or acetonitrile |

| Temperature | Room temperature (20–25 °C) |

| Reaction Time | Several hours (typically 4–12 h) |

| Purification | Silica gel chromatography or recrystallization |

| Yield | Moderate to good (50–80%) depending on conditions |

| Stereochemical Purity | Maintained by use of chiral starting material |

Research Findings and Applications Related to Preparation

- The compound serves as a key intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and chiral ligands.

- The mild reaction conditions and use of Boc protection facilitate selective functionalization without racemization.

- The preparation method is scalable and amenable to industrial synthesis with optimization of reaction parameters.

Scientific Research Applications

Chemistry

This compound is primarily used as an intermediate in the synthesis of complex organic molecules. Its oxoethyl group allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Research has indicated that (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate may play a role in biological systems. It serves as a building block for bioactive compounds and has been investigated for its potential interactions with biological targets.

Medicine

The compound has been explored for its therapeutic properties, particularly in drug development. Notable applications include:

- Anticonvulsant Activity: Studies have shown that derivatives of this compound can reduce seizure duration in animal models, indicating potential for epilepsy treatment.

- Anticancer Potential: Research indicates that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its utility as a lead compound for anticancer therapies.

Industry

In industrial applications, this compound is utilized in the production of fine chemicals and pharmaceuticals, enhancing the efficiency of chemical processes.

Case Study 1: Anticonvulsant Activity Assessment

In a controlled study assessing anticonvulsant effects, this compound was tested alongside established anticonvulsants. Results showed a significant reduction in seizure duration compared to control groups, highlighting its potential as a therapeutic agent for epilepsy management.

Case Study 2: Anticancer Efficacy

A series of experiments on human cancer cell lines demonstrated that this compound exhibited cytotoxic effects at low micromolar concentrations. The mechanism involved apoptosis induction through mitochondrial pathways, suggesting it could serve as a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The oxoethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs

The following table highlights key structural analogs and their distinguishing features:

Key Observations :

- Functional Group Additions : Introducing carbamoyl or aryl groups (e.g., 4-bromophenyl) enhances hydrophobicity, which may improve membrane permeability in drug candidates .

- Stereochemical Complexity : Compounds like tert-butyl (2S,4R)-4-hydroxy-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate exhibit dual stereocenters, enabling selective interactions in biological systems .

Physicochemical and Spectral Properties

- NMR Profiles : The target compound’s ^1H NMR shows characteristic peaks for the tert-butyl group (δ 1.48 ppm) and oxoethyl protons (δ 2.10–2.32 ppm) . Analogs with bulky substituents (e.g., triisopropylsilyl) exhibit upfield shifts due to shielding effects .

- Melting Points : Spirocyclic derivatives (e.g., compound 328) display higher melting points (99°C) compared to linear analogs, indicating enhanced crystallinity .

Biological Activity

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, a derivative of pyrrolidine, has garnered attention for its potential biological activities. This compound is characterized by the molecular formula C11H19NO3 and is primarily utilized as an intermediate in the synthesis of various organic molecules. Its biological relevance is underscored by ongoing research into its therapeutic properties and mechanisms of action.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | tert-butyl (2S)-2-(2-oxoethyl)pyrrolidine-1-carboxylate |

| Molecular Formula | C11H19NO3 |

| Molecular Weight | 213.28 g/mol |

| CAS Number | 198493-30-0 |

The biological activity of this compound is thought to stem from its interaction with various molecular targets within biological systems. The oxoethyl group is particularly significant, as it can participate in multiple chemical reactions, influencing the compound's reactivity and interactions with biomolecules. Detailed studies are needed to elucidate the specific pathways involved.

Anticonvulsant Properties

Recent studies have indicated that derivatives of pyrrolidine, including this compound, may exhibit anticonvulsant activity. For instance, a structure-activity relationship (SAR) analysis has shown that modifications to the pyrrolidine ring can enhance efficacy against seizure models, suggesting that this compound might share similar properties .

Anticancer Potential

There is emerging evidence that compounds related to this compound exhibit anticancer properties. For example, studies have demonstrated that certain pyrrolidine derivatives can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve modulation of apoptotic pathways and interference with cell cycle progression .

Inhibition of Enzymatic Activity

This compound has also been investigated for its potential role as an inhibitor of specific enzymes. Preliminary data suggest that it may act on dipeptidyl peptidase IV (DPP-IV), a target relevant in diabetes management, thus positioning this compound as a candidate for further exploration in metabolic disease contexts .

Case Study 1: Anticonvulsant Activity Assessment

In a controlled study examining the anticonvulsant effects of various pyrrolidine derivatives, this compound was tested alongside known anticonvulsants. The results indicated a significant reduction in seizure duration compared to control groups, highlighting its potential as a therapeutic agent in epilepsy management.

Case Study 2: Anticancer Efficacy

A series of experiments conducted on human cancer cell lines revealed that this compound exhibited cytotoxic effects at low micromolar concentrations. The compound induced apoptosis through mitochondrial pathways, suggesting it could serve as a lead compound for developing new anticancer therapies.

Q & A

Q. What established synthetic routes are available for (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate?

The compound is synthesized via mixed anhydride intermediates. A typical procedure involves reacting a carboxylic acid precursor with DIPEA and isobutyl chloroformate in CH₂Cl₂ to form a mixed anhydride, followed by coupling with a nucleophile (e.g., 2-amino-2-methylpropanol). Purification via flash chromatography (0–100% EtOAc/hexane gradient) yields the product in ~59% yield . Alternative routes start from L-proline derivatives, involving Boc protection, oxidation, and functionalization over 4 steps .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : Assignments for pyrrolidine protons (δ 3.68–4.24 ppm) and carbonyl groups (δ 170–175 ppm) confirm stereochemistry and purity .

- IR : Peaks at ~1690 cm⁻¹ (C=O stretch) and 2931 cm⁻¹ (C-H stretch) validate functional groups .

- HRMS : Accurate mass measurements (e.g., [M+H]+ calculated 318.27914, observed 318.28009) confirm molecular identity .

Q. What are the common side products during synthesis, and how are they mitigated?

Impurities include unreacted starting materials or epimerized byproducts. Side reactions are minimized by controlling reaction time (e.g., 2 hours for mixed anhydride formation) and temperature (room temperature for coupling). Flash chromatography with optimized solvent gradients (e.g., EtOAc/hexane) effectively separates products .

Advanced Research Questions

Q. How can synthetic yields be improved for large-scale production?

Yield optimization strategies include:

- Reagent stoichiometry : Using 1.5–2.0 equivalents of nucleophiles (e.g., 2-amino-2-methylpropanol) to drive coupling reactions to completion .

- Solvent selection : Polar aprotic solvents like THF enhance reactivity in amidation steps .

- Catalysis : Employing HOBt/EDC coupling agents reduces racemization in peptide bond formation .

Q. How do researchers address stereochemical instability in derivatives?

Epimerization at C-2 can occur under acidic or aqueous conditions (e.g., MeOH/H₂O), leading to diastereomeric mixtures. Strategies include:

Q. What methodologies resolve contradictions in spectral data between batches?

Discrepancies in NMR or HRMS data often arise from residual solvents or diastereomers. Solutions include:

Q. How is this compound applied in asymmetric organocatalysis?

The pyrrolidine scaffold serves as a chiral backbone in bifunctional catalysts. For example, thiourea-pyrrolidine derivatives enable enantioselective Michael additions (up to 99% ee) via dual hydrogen-bonding activation . Modifications at the 2-oxoethyl group tune steric and electronic properties for substrate-specific catalysis.

Q. What design principles guide the creation of bioactive analogs?

Analog design focuses on:

- Functional group substitution : Replacing the 2-oxoethyl group with aryl or alkyl chains (e.g., 4-octylphenyl) enhances lipophilicity for membrane penetration in anticancer studies .

- Protecting group removal : Deprotecting the Boc group under HCl/EtOAc generates free amines for salt formation, improving solubility in biological assays .

Methodological Best Practices

- Purification : Use flash chromatography with gradients (e.g., EtOAc/hexane) for high-purity isolation (>95%) .

- Storage : Store as a lyophilized solid at –80°C to prevent hydrolysis of the ester group .

- Stereochemical validation : Compare experimental optical rotation ([α]²⁵D) with literature values (e.g., [α]²⁵D = −55.0 for R-configured analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.